molecular formula C15H20ClN3O2 B2564409 2-Chloro-N-[1-(4-cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]acetamide CAS No. 2411271-62-8

2-Chloro-N-[1-(4-cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]acetamide

Cat. No. B2564409
CAS RN: 2411271-62-8
M. Wt: 309.79
InChI Key: OJAOIOPGRQNKPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthesis pathway would depend on the available starting materials and the desired route chosen by the chemist. Without specific literature or patents describing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains several cyclic structures, including a cyclohexyl ring and a pyrimidine ring. These rings may impart significant rigidity to the molecule. The presence of the amide group could result in the formation of hydrogen bonds with other molecules, potentially affecting the compound’s solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the chlorine atom could potentially be displaced in a nucleophilic substitution reaction. The amide group might be hydrolyzed under acidic or basic conditions. The compound could also undergo reactions specific to pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the potential for hydrogen bonding might increase its solubility in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure and the intermolecular forces at play .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. If this compound is biologically active, the mechanism could involve interactions with biological macromolecules such as proteins or nucleic acids .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk. This includes avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Future Directions

The study of new compounds like this one is crucial in fields like medicinal chemistry, where the discovery of novel drugs is of great interest. Future research could involve studying this compound’s synthesis, properties, and potential biological activity. It could also involve modifying the structure to enhance desirable properties or reduce undesirable ones .

properties

IUPAC Name

2-chloro-N-[1-(4-cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2/c16-9-13(21)19-15(6-2-1-3-7-15)14-17-11(10-4-5-10)8-12(20)18-14/h8,10H,1-7,9H2,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAOIOPGRQNKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=CC(=O)N2)C3CC3)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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